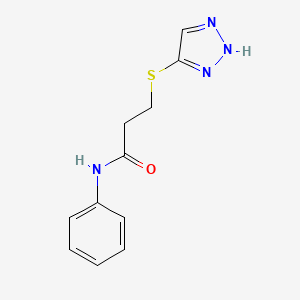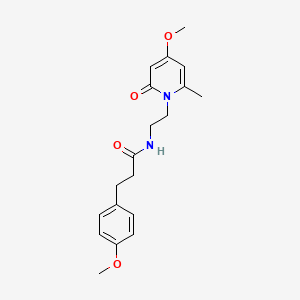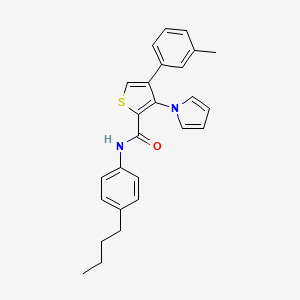
N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide, also known as PTSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PTSA is a member of the triazole family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide is not fully understood, but it is believed to be due to its ability to interact with cellular proteins and enzymes. This compound has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to the inhibition of bacterial growth. In cancer cells, this compound has been found to induce apoptosis by activating caspases and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
This compound has been found to have a low toxicity profile, making it a promising candidate for further development. In addition, this compound has been shown to have good stability and solubility, which are important factors for drug development. This compound has also been found to have good bioavailability, meaning that it can be easily absorbed and distributed throughout the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide is its versatility. It can be easily synthesized and modified to suit different applications. In addition, its low toxicity profile and good stability make it a safe and reliable compound for lab experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for the research and development of N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide. One area of interest is the development of this compound as a potential antimicrobial agent. Further studies are needed to determine its efficacy against different bacterial strains and to investigate its mechanism of action. Another area of interest is the development of this compound as a cancer therapeutic agent. More studies are needed to determine its efficacy in vivo and to investigate its potential side effects. Finally, this compound has potential applications in the field of materials science, such as in the development of nanomaterials and sensors.
Métodos De Síntesis
N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide can be synthesized through a one-pot reaction between N-phenylacrylamide and sodium azide. The reaction is catalyzed by copper(I) iodide and the product is obtained in high yield. This method is simple and efficient, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide has been found to exhibit various biological activities, including antimicrobial, anticancer, and antioxidant properties. It has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. This compound has also been shown to have antioxidant activity, which can protect cells from oxidative stress.
Propiedades
IUPAC Name |
N-phenyl-3-(2H-triazol-4-ylsulfanyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c16-10(13-9-4-2-1-3-5-9)6-7-17-11-8-12-15-14-11/h1-5,8H,6-7H2,(H,13,16)(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKFWBNVVSKSKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCSC2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2751870.png)


![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2751874.png)
![6-[Piperidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B2751875.png)

![2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2751878.png)

![Methyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2751883.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(furan-2-ylmethyl)-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2751887.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2751888.png)
![N-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2751889.png)
![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2751890.png)
